![molecular formula C12H13N3O2S B2481672 2-(Benzylamino)pyridine-3-sulfonamide CAS No. 1291865-89-8](/img/structure/B2481672.png)
2-(Benzylamino)pyridine-3-sulfonamide
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Overview
Description
2-(Benzylamino)pyridine-3-sulfonamide is a molecule that contains the sulfonamide functional group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Scientific Research Applications
C12H13N3O2S\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2\text{S}C12H13N3O2S
, has garnered interest due to its versatile properties. Below, I’ve outlined several unique applications:- The tetrahedral sulfur center in sulfonimidates can serve as a chiral template for asymmetric syntheses, making them valuable in drug design .
- Researchers have exploited this property for specific transformations, although elevated temperatures can limit their applications .
- Sulfonimidates have been used in polymer chemistry. Their decomposition at elevated temperatures provides a novel route to access specific polymers, such as poly(oxothiazene) and thionylphosphazene polymers .
- The R₁ and R₂ substituents can be alkyl or aryl moieties, while the R₃ substituent offers the broadest variation .
- When R₁ and R₃ are linked, cyclic sulfonimidates form. These are derived from chiral amino alcohols and exhibit interesting properties .
Drug Development and Medicinal Chemistry
Alkyl Transfer Reagents
Polymer Synthesis
Diversity and Modification
Cyclic Sulfonimidates
Building Blocks for Sulfur (VI) Compounds
Mechanism of Action
Target of Action
2-(Benzylamino)pyridine-3-sulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including 2-(Benzylamino)pyridine-3-sulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, by inhibiting carbonic anhydrase, they can interfere with the balance of bicarbonate ions and protons in the body, affecting processes like diuresis and pH regulation . By inhibiting dihydropteroate synthetase, they can disrupt the synthesis of folate, a vital nutrient for cell growth and replication .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to changes in fluid balance and pH levels in the body, affecting processes like diuresis and the regulation of intraocular pressure . The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which can inhibit the growth and replication of cells, particularly in rapidly dividing cells like bacteria .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by 2-(Benzylamino)pyridine-3-sulfonamide can lead to a variety of effects at the molecular and cellular levels. These include changes in fluid balance and pH regulation, as well as the inhibition of cell growth and replication due to disruption of folate synthesis .
Action Environment
The action, efficacy, and stability of 2-(Benzylamino)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can in turn influence its absorption, distribution, metabolism, and excretion . Additionally, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics and pharmacodynamics of the drug .
Safety and Hazards
While specific safety and hazard information for 2-(Benzylamino)pyridine-3-sulfonamide is not available, sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
properties
IUPAC Name |
2-(benzylamino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-18(16,17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUGVXAZJVRYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)pyridine-3-sulfonamide |
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